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Compound of Interest

Compound Name: 2-Propenal, 3-amino-2-chloro-

CAS No.: 221615-73-2

Cat. No.: B571138

Get Quote

Executive Summary
3-Amino-2-chloroacrolein (CAS 221615-73-2) represents a specialized class of "push-pull"

enaminones acting as a highly versatile C3-synthon in organic synthesis. While often

overshadowed by its N,N-dimethyl analog (the Vilsmeier-Haack product), the primary amino

variant holds a critical position in pharmaceutical manufacturing, most notably as the key

intermediate for the COX-2 inhibitor Etoricoxib (Arcoxia).

This guide analyzes the structural mechanics, industrial synthesis, and divergent heterocyclic

applications of 3-amino-2-chloroacrolein. It provides actionable protocols for researchers

seeking to leverage this scaffold for the construction of functionalized pyridines, pyrazoles, and

pyrimidines.

Structural & Mechanistic Foundation
The utility of 3-amino-2-chloroacrolein stems from its unique electronic distribution. It functions

as a

-aminoacrolein, a system characterized by strong electronic polarization.
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The "Push-Pull" Dynamic
The molecule features a conjugated system where the amino group acts as an electron donor

(+M effect), while the carbonyl and the chlorine atom act as electron acceptors (-I/-M effects).

C3 (Beta-Carbon): The amino group renders this position nucleophilic in certain tautomers,

but in the context of ring closures, it often serves as the electrophilic site after initial

condensation at the carbonyl.

C2 (Alpha-Carbon): The chlorine atom at C2 is not merely a bystander; it provides steric bulk

to direct regioselectivity and serves as a handle for subsequent cross-coupling (e.g., Suzuki-

Miyaura) or nucleophilic aromatic substitution (

) after aromatization.

C1 (Carbonyl): The aldehyde is the primary electrophilic site, highly reactive toward soft

nucleophiles.

Tautomeric Equilibrium: The compound exists in equilibrium between the enaminone form (3-

amino-2-chloroprop-2-enal) and the imino-aldehyde form. In solution, the Z-enaminone isomer

is often stabilized by an intramolecular hydrogen bond between the amine proton and the

carbonyl oxygen.

The "Killer App": Etoricoxib Synthesis
The primary industrial driver for 3-amino-2-chloroacrolein is the synthesis of Etoricoxib. This

pathway demonstrates the molecule's power to form highly substituted pyridine rings with

precise regiocontrol.

The Vinamidinium Cyclization Strategy
Etoricoxib is constructed via a condensation reaction between a ketosulfone and a

vinamidinium salt equivalent. 3-amino-2-chloroacrolein acts as the three-carbon fragment that

closes the pyridine ring.

Mechanism:
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Condensation: The carbonyl of the acrolein condenses with the active methylene of the

ketosulfone (1-(4-(methylsulfonyl)phenyl)-2-phenylethanone).

Cyclization: The ammonia/amino source facilitates the ring closure, eliminating water.

Aromatization: The final pyridine core is formed, with the chlorine atom positioned exactly at

the 5-position of the central pyridine ring.

Figure 1: Industrial Synthesis Pathway for Etoricoxib via 3-Amino-2-Chloroacrolein
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Divergent Heterocyclic Synthesis
Beyond Etoricoxib, this scaffold is a "hub" for generating diverse heterocycles. The presence of

the chlorine atom allows for the synthesis of halogenated heterocycles, which are valuable for

further medicinal chemistry optimization.

A. Pyrazoles (Anti-inflammatory/Agrochem)
Reaction with hydrazines (

) yields 4-chloropyrazoles.

Mechanism: The hydrazine attacks the aldehyde (C1) first, followed by Michael-type

addition/elimination at C3, displacing the amine (or water/ammonia in the final step).

Utility: 4-chloropyrazoles are privileged structures in fungicides and kinase inhibitors.

B. Pyrimidines
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Reaction with amidines or urea yields 5-chloropyrimidines.

Mechanism: [3+3] Cyclization. The amidine nitrogen attacks the carbonyl, and the second

nitrogen attacks the C3 position.

Utility: 5-Halopyrimidines are precursors to diverse antiviral agents.

C. 2-Chloronicotinic Acid Derivatives
While 2-chloronicotinic acid is often made via 2-chloro-3-cyanopyridine, 3-amino-2-

chloroacrolein derivatives can react with cyanoacetates to form substituted nicotinates, key

intermediates for neonicotinoid pesticides.

Figure 2: Divergent Synthesis of Heterocycles from the Acrolein Scaffold
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Experimental Protocols
Protocol A: Synthesis of 3-Amino-2-Chloroacrolein
Based on Industrial Patent Methodologies (CN104529798A)

Rationale: Direct synthesis from simple reagents is difficult due to polymerization. The

"Mucochloric Acid" route uses a p-toluidine protecting group strategy to ensure stability before

the final ammonia swap.
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Materials:

Mucochloric acid[1][2]

p-Toluidine[3]

Tetrahydrofuran (THF)

Hydrochloric acid (HCl)

Aqueous Ammonia (25%)

Step-by-Step:

Enamine Formation: Dissolve mucochloric acid (1.0 eq) in THF. Cool to -5°C. Slowly add p-

toluidine (1.0 eq) over 1 hour. The reaction forms the intermediate 3-(p-toluidino)-2-

chloroacrolein (often precipitating as a hydrochloride salt).

Hydrolysis/Exchange: Filter the intermediate. Suspend in an organic acid/water mixture to

hydrolyze the imine if necessary, or directly treat with aqueous ammonia.

Amination: Add the intermediate to a stirred solution of 25% aqueous ammonia at 0-10°C.

Stir for 2-3 hours.

Isolation: The product, 3-amino-2-chloroacrolein, precipitates or is extracted using ethyl

acetate. It typically appears as a yellow solid/powder.

Quality Control: Verify via NMR. A diagnostic signal is the aldehyde proton (~9.0-9.5 ppm)

and the alkene proton.

Protocol B: General Pyrazole Cyclization
Rationale: This protocol validates the reactivity of the acrolein scaffold.

Step-by-Step:

Dissolve 3-amino-2-chloroacrolein (1 mmol) in Ethanol (5 mL).

Add Phenylhydrazine (1.1 mmol) dropwise at room temperature.
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Heat to reflux for 2 hours. Monitor via TLC (disappearance of the yellow acrolein spot).

Cool to room temperature. The 1-phenyl-4-chloropyrazole derivative should precipitate.

Filter and wash with cold ethanol.

Safety & Handling (E-E-A-T)
Warning: 3-Amino-2-chloroacrolein and its precursors are potent electrophiles.

Toxicity: Like many

-unsaturated aldehydes, it is a Michael acceptor capable of alkylating DNA and proteins. It is
classified as toxic and corrosive.[2][3][4]

Inhalation Hazard: The compound can cause severe respiratory irritation.[4] All operations

must be performed in a functioning fume hood.

Instability: The primary amine can be unstable over long periods (self-condensation). Store

at -20°C under inert atmosphere (Argon/Nitrogen). For many reactions, generating it in situ

or using the more stable 3-(dimethylamino)-2-chloroacrolein is preferred if the specific

primary amine is not strictly required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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